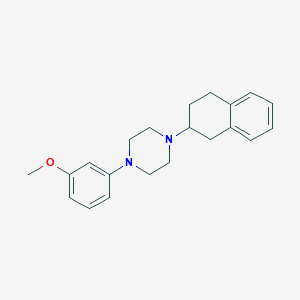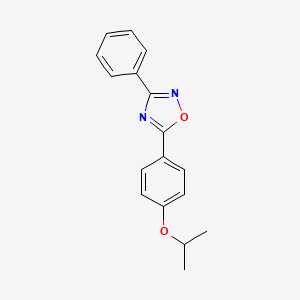![molecular formula C17H25NO3 B5318093 N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide, commonly known as O-DSMT, is a potent opioid analgesic drug. It is a derivative of tramadol, which is a widely used pain medication. O-DSMT has gained attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mechanism of Action
O-DSMT acts as an agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta and kappa opioid receptors. O-DSMT's mechanism of action is unique compared to other opioids, as it also inhibits the reuptake of serotonin and norepinephrine. This dual mechanism of action results in increased pain relief and a reduction in depression and anxiety symptoms.
Biochemical and Physiological Effects:
O-DSMT's analgesic effects are mediated by the mu-opioid receptor, which is located in the central nervous system and peripheral tissues. Activation of this receptor results in a decrease in the perception of pain. O-DSMT also causes sedation, respiratory depression, and euphoria. Additionally, O-DSMT's inhibition of serotonin and norepinephrine reuptake results in increased levels of these neurotransmitters, which can improve mood and reduce anxiety.
Advantages and Limitations for Lab Experiments
O-DSMT's potency and unique mechanism of action make it a valuable tool for studying the mu-opioid receptor and the effects of opioids on the central nervous system. However, O-DSMT's potential for abuse and addiction must be taken into consideration when using it in lab experiments. Additionally, the purity of O-DSMT must be carefully monitored to ensure accurate experimental results.
Future Directions
There are several future directions for O-DSMT research. One area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Additionally, O-DSMT's unique mechanism of action makes it a promising candidate for the treatment of depression and anxiety disorders. Further studies are needed to fully understand the long-term effects of O-DSMT use and to develop safer and more effective opioid medications.
Synthesis Methods
The synthesis of O-DSMT involves the reduction of tramadol using sodium borohydride. This process results in the formation of O-DSMT, which is then purified using various techniques such as column chromatography and recrystallization. The purity of O-DSMT is crucial in ensuring accurate experimental results.
Scientific Research Applications
O-DSMT has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain. O-DSMT has also been investigated for its potential use in treating opioid addiction and withdrawal symptoms. Additionally, O-DSMT has been studied for its potential use as an antidepressant and anxiolytic.
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(18-17(19)13-7-5-4-6-8-13)14-9-10-15(20-2)16(11-14)21-3/h9-13H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXIRGYIQNQSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318010.png)
![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5318014.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)

![4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5318037.png)
![N'-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5318044.png)
![6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5318048.png)
![4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318054.png)

![7-(3-chlorophenyl)-4-[2-(dimethylamino)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5318066.png)
![N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5318084.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5318100.png)
![N-{4-[({4-[2-(2-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}propanamide](/img/structure/B5318111.png)